Product packaging for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE(Cat. No.:CAS No. 1955515-06-6)

RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE

Cat. No.: B3017946
CAS No.: 1955515-06-6
M. Wt: 129.203
InChI Key: ILHDWFNCSJCYQE-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RAC-(2R,7S)-2,7-Dimethyl-1,4-oxazepane (CAS: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B3017946 RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE CAS No. 1955515-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,7R)-2,7-dimethyl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(2)9-6/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHDWFNCSJCYQE-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H](O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Rac 2r,7s 2,7 Dimethyl 1,4 Oxazepane and Derivatives

Retrosynthetic Analysis of the 1,4-Oxazepane (B1358080) Ring System

A retrosynthetic analysis of the (2R,7S)-2,7-dimethyl-1,4-oxazepane target molecule reveals several potential bond disconnections to simplify the structure into readily available starting materials. The most logical disconnections are of the C-O and C-N bonds within the seven-membered ring, as these bonds are commonly formed in the final cyclization steps.

Scheme 1: Retrosynthetic Analysis of (2R,7S)-2,7-dimethyl-1,4-oxazepane

Retrosynthetic analysis of (2R,7S)-2,7-dimethyl-1,4-oxazepane, showing two primary disconnection pathways leading to acyclic precursors.
Two primary retrosynthetic pathways for (2R,7S)-2,7-dimethyl-1,4-oxazepane. Pathway A involves a C-O bond disconnection, while Pathway B involves a C-N bond disconnection.

Pathway A (C-O Disconnection): Disconnecting the C7-O bond leads to an acyclic amino alcohol precursor. This precursor contains all the necessary atoms and stereocenters. The forward synthesis would then involve an intramolecular etherification, such as a Williamson ether synthesis or an acid-catalyzed cyclization. The stereocenters at C2 and C7 would need to be set prior to the cyclization step.

Pathway B (C-N Disconnection): Alternatively, disconnecting the N4-C5 bond suggests an acyclic precursor bearing a secondary amine and a leaving group on the ether portion. The cyclization would proceed via an intramolecular nucleophilic substitution.

Further disconnection of these acyclic precursors leads to simpler, commercially available chiral building blocks. For instance, the amino alcohol precursor in Pathway A can be conceptually derived from chiral amino acids like D-Alanine (for the C2 stereocenter) and a chiral epoxide or halohydrin derived from L-lactic acid (for the C7 stereocenter). This approach falls under the chiral pool synthesis strategy.

Strategies for the Construction of the Stereodefined 1,4-Oxazepane Core

The construction of the stereodefined 1,4-oxazepane core of (2R,7S)-2,7-dimethyl-1,4-oxazepane requires precise control over the formation of the two stereocenters at the C2 and C7 positions. Several strategies can be employed, including enantioselective synthesis and diastereoselective routes.

Enantioselective Synthesis of (2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE

Enantioselective synthesis aims to produce the desired enantiomer directly, minimizing the need for resolving a racemic mixture.

While specific examples for (2R,7S)-2,7-dimethyl-1,4-oxazepane are not prevalent in the literature, asymmetric catalysis provides a powerful tool for the synthesis of chiral heterocycles. One potential approach could involve an intramolecular asymmetric cyclization. For instance, a precursor containing an alkene and a tethered alcohol and amine could undergo an asymmetric haloetherification or aminoetherification reaction catalyzed by a chiral transition metal complex. The catalyst would control the facial selectivity of the addition to the double bond, thereby establishing the desired stereocenters.

Another strategy could be the asymmetric reduction of a cyclic precursor. For example, a 2,7-dimethyl-2,3-dihydro-1,4-oxazepine could be synthesized and then subjected to an asymmetric hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to set the two stereocenters simultaneously. The choice of catalyst and reaction conditions would be crucial for achieving high diastereoselectivity and enantioselectivity.

Chiral Pool Synthesis: A more common and practical approach for synthesizing a specific stereoisomer like (2R,7S)-2,7-dimethyl-1,4-oxazepane is to utilize the "chiral pool." This involves starting with readily available and inexpensive enantiopure natural products, such as amino acids or hydroxy acids, that already contain one or more of the required stereocenters.

For the target molecule, (R)-alanine could serve as the source for the C2 stereocenter, and (S)-lactic acid could provide the C7 stereocenter. A plausible synthetic sequence could involve the conversion of (R)-alanine to the corresponding amino alcohol, and (S)-lactic acid to a suitable electrophile, such as an epoxide or a diol with a leaving group. Coupling of these two chiral fragments would generate the acyclic precursor, which could then be cyclized to form the 1,4-oxazepane ring. A new one-pot synthetic strategy for enantiomerically pure disubstituted 1,4-oxazepanes has been described via tandem aziridine/epoxide ring opening sequences, starting from amino acids. nih.gov

Chiral Auxiliary Methodologies: In this approach, a chiral auxiliary is temporarily attached to an achiral starting material to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of the 1,4-oxazepane core, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule. This auxiliary would then control the stereoselective introduction of the methyl groups at the C2 and C7 positions, for example, through diastereoselective alkylation of an enolate. Once the stereocenters are set, the auxiliary would be cleaved to yield the chiral 1,4-oxazepane.

When an enantioselective synthesis is not feasible or provides low enantiomeric excess, the resolution of a racemic mixture is a viable alternative. For RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane, which contains a basic nitrogen atom, classical resolution via diastereomeric salt formation is a common strategy.

This involves reacting the racemic mixture with a chiral resolving agent, typically a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts will have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the 1,4-oxazepane can be liberated from its salt by treatment with a base.

Another common method is chiral chromatography. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation.

Diastereoselective Routes to Substituted Oxazepanes

Diastereoselective reactions are used to control the relative stereochemistry of multiple stereocenters. In the context of substituted oxazepanes, if one stereocenter is already present in a precursor molecule, it can influence the stereochemical outcome of the formation of a second stereocenter.

An expedient and efficient synthesis of chiral polysubstituted oxazepanes has been reported, relying on a regio- and stereoselective 7-endo cyclization through haloetherification. nih.gov In this approach, the stereoselectivity is primarily controlled by the conformation of the substrate. nih.gov For the synthesis of (2R,7S)-2,7-dimethyl-1,4-oxazepane, a precursor with a pre-existing stereocenter at C2 (derived from a chiral pool source) could be subjected to a cyclization reaction that introduces the C7 stereocenter. The existing stereocenter would direct the approach of the reacting groups, leading to the preferential formation of one diastereomer over the other.

Late-Stage Functionalization and Derivatization of this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in their synthesis. chemrxiv.orgnih.gov This approach avoids the need for de novo synthesis for each new analogue, thereby accelerating the discovery of new chemical entities. scispace.com For a molecule such as this compound, LSF offers a direct route to a diverse library of derivatives for structure-activity relationship (SAR) studies.

Regioselective Modifications of the Oxazepane Framework

The regioselectivity of modifications to the 1,4-oxazepane core is crucial for targeted derivatization. The framework of this compound presents several potential sites for functionalization, including the nitrogen atom and various carbon atoms of the ring.

Recent advancements have highlighted methods for achieving high regioselectivity in the synthesis of substituted oxazepanes. For instance, stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes has been achieved through a 7-endo cyclization via haloetherification. nih.gov While this method is part of the initial synthesis, the principles of controlling regioselectivity can be applied to post-synthetic modifications.

Computational methods, such as the use of the Fukui index, have been successfully employed to predict the regioselectivity of late-stage functionalizations on drug-like molecules. nih.gov These computational predictions, combined with experimental validation, can guide the selective modification of the oxazepane ring.

Table 1: Potential Regioselective Modifications of the this compound Framework

Target PositionPotential ModificationReagents and ConditionsExpected Outcome
N-4Acylation, Alkylation, ArylationAcyl chlorides, alkyl halides, arylboronic acids with appropriate catalystsN-functionalized derivatives with modified electronic and steric properties
C-5/C-6Oxidation, HalogenationMild oxidizing agents, electrophilic halogenating agentsIntroduction of carbonyl or halide handles for further diversification
C-3/C-7 Methyl GroupsRadical-mediated functionalizationRadical initiators with functionalizing agentsInstallation of new functional groups at the peripheral methyl positions

Stereospecific Transformations at Peripheral Positions

The stereochemistry of the methyl groups at the C-2 and C-7 positions of this compound is a key feature of the molecule. Stereospecific transformations at these or other chiral centers are essential for creating specific diastereomers with potentially different biological activities.

Stereospecific cross-coupling reactions catalyzed by transition metals, such as nickel, have proven effective for the transformation of enantioenriched amine and alcohol derivatives. nih.gov These methods often proceed with high fidelity, retaining the stereochemical integrity of the starting material. Such strategies could be adapted for the modification of precursors to this compound or for the derivatization of the final compound if suitable functional groups are present.

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, where the stereoselectivity was dependent on the substitution of the starting materials. rsc.org This highlights the importance of substrate control in achieving the desired stereochemical outcome.

Table 2: Examples of Stereospecific Transformations Relevant to Oxazepane Derivatives

TransformationCatalyst/ReagentSubstrate TypeStereochemical Outcome
Suzuki–Miyaura Cross-CouplingNickel(0) complexesAllylic pivalatesHigh stereochemical fidelity
Miyaura BorylationNickel(0) complexesBenzylic ammonium (B1175870) triflatesEnantioenriched benzylic boronates
Reductive EtherificationNot specifiedNot specifiedStereoselective formation of substituted 1,4-oxazepanes jst.go.jp

Sustainable Synthesis and Green Chemistry Principles Applied to Oxazepane Preparation

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize environmental impact. mdpi.com The synthesis of oxazepane derivatives can benefit from the adoption of more sustainable practices.

Key green chemistry approaches applicable to oxazepane synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines is noted for its high atom economy. rsc.orgresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or performing reactions under solvent-free conditions.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. Copper-catalyzed synthesis of benzo-1,4-oxazepine derivatives is an example of a more sustainable catalytic method. nih.gov

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times. mdpi.com

Multicomponent Reactions (MCRs): MCRs are powerful tools for rapidly generating molecular diversity in an environmentally sustainable and time-efficient manner. researchgate.net

Table 3: Application of Green Chemistry Principles to Oxazepane Synthesis

Green Chemistry PrincipleApplication in Oxazepane SynthesisExample
Atom EconomyUse of N-propargylamines as versatile building blocks. rsc.orgCyclization reactions of N-propargylamines to form the oxazepane core.
CatalysisCopper-catalyzed tandem transformations. nih.govSynthesis of benzo-1,4-oxazepine derivatives.
Sustainable ConditionsTandem C-N coupling/C-H carbonylation in a CO2 atmosphere. nih.govA green protocol for benzo-1,4-oxazepine synthesis.
Multicomponent ReactionsPasserini three-component reaction for rapid synthesis of benzoxepanes. researchgate.netOne-step synthesis from readily available starting materials.

Advanced Structural and Conformational Analysis of Rac 2r,7s 2,7 Dimethyl 1,4 Oxazepane

Spectroscopic Elucidation of Stereochemistry and Absolute Configuration

The unambiguous determination of stereochemistry and absolute configuration is a cornerstone of chemical analysis. For a chiral molecule like (2R,7S)-2,7-dimethyl-1,4-oxazepane, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Diastereotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the three-dimensional structure and dynamic behavior of molecules in solution. For RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane, several key aspects can be investigated using NMR. The protons within the seven-membered ring, particularly those adjacent to the chiral centers (C2 and C7) and the nitrogen and oxygen atoms, are expected to exhibit distinct chemical shifts and coupling constants depending on their spatial orientation.

The presence of two stereocenters in a cyclic system often leads to diastereotopic protons, even in methylene (B1212753) groups that are not directly attached to a chiral carbon. For instance, the protons at C3, C5, and C6 would likely be diastereotopic and appear as distinct signals in the 1H NMR spectrum, each with its own coupling pattern. Analysis of these coupling constants, through techniques like Correlation Spectroscopy (COSY), can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the ring's conformation.

Variable temperature NMR studies are particularly insightful for understanding the conformational dynamics of flexible seven-membered rings. At ambient temperatures, the 1,4-oxazepane (B1358080) ring is expected to undergo rapid ring inversion. This conformational averaging would result in time-averaged NMR signals. As the temperature is lowered, this inversion process can be slowed down, potentially reaching the coalescence point and then resolving into separate signals for each distinct conformer at the slow-exchange limit. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barrier to ring inversion. While specific data for the title compound is not available, studies on related seven-membered heterocycles, such as 1,4-diazepines, have shown that these barriers can be determined and are influenced by the nature and position of substituents. nih.gov

Table 1: Representative 1H NMR Chemical Shift Data for a Substituted 1,3-Oxazepane-4,7-dione Derivative

ProtonChemical Shift (ppm)Multiplicity
H5a3.80d
H5b4.20d
H6a2.60dd
H6b2.90dd
H24.50m

Note: This data is illustrative and based on a related 1,3-oxazepane system to demonstrate the expected complexity of the NMR spectrum. researchgate.net Data generated based on textual information.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques are indispensable for the non-destructive determination of the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral sample.

For (2R,7S)-2,7-dimethyl-1,4-oxazepane, the ECD spectrum would arise from the electronic transitions associated with the chromophores within the molecule, primarily the N-C-O and C-O-C linkages. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of these groups. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., (2R,7S)), the absolute stereochemistry can be confidently assigned. nih.govrsc.org This approach has been successfully applied to a wide range of chiral molecules, including complex natural products. nih.gov

Vibrational Circular Dichroism (VCD) offers a complementary approach by probing the stereochemistry through the vibrational transitions of the molecule. The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure. Similar to ECD, the experimental VCD spectrum is compared with the computationally predicted spectrum for a given enantiomer to determine the absolute configuration. researchgate.netcam.ac.ukresearchgate.net VCD can be particularly powerful for molecules with limited or weak electronic chromophores. The combined use of ECD and VCD provides a high level of confidence in the assignment of absolute configuration. researchgate.net

X-ray Crystallography of this compound and Related Co-crystals

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. An X-ray crystal structure of this compound would provide precise information on bond lengths, bond angles, and the conformation of the seven-membered ring. Furthermore, for a racemic mixture, the crystal packing would reveal the interactions between the enantiomers.

In the absence of a crystal structure for the title compound, data from related seven-membered heterocyclic systems, such as benzimidazole (B57391) fused-1,4-oxazepines, can offer valuable insights. mdpi.comresearchgate.net These studies often reveal that the seven-membered ring adopts a specific conformation, such as a chair or a boat, in the solid state, which is influenced by the substituents and crystal packing forces. The formation of co-crystals with other molecules can sometimes facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis.

Detailed Conformational Studies of the Seven-Membered Ring

The conformational flexibility of seven-membered rings is significantly greater than that of their five- and six-membered counterparts, leading to a more complex conformational landscape.

Preferred Conformations in Solution and Solid States

The 1,4-oxazepane ring can, in principle, adopt several low-energy conformations, with the most common being the chair, boat, and twist-boat forms. The presence of the two methyl groups at C2 and C7 in this compound will play a crucial role in determining the relative stability of these conformations. The substituents will preferentially occupy positions that minimize steric interactions.

In solution, there is likely a dynamic equilibrium between multiple conformations. Computational studies, often employing Density Functional Theory (DFT), are invaluable for mapping the potential energy surface and identifying the global minimum energy conformation as well as other low-energy conformers. nih.govnih.gov These calculations can predict the relative populations of different conformers at a given temperature. NMR data, as discussed previously, provides the experimental means to validate these computational predictions.

In the solid state, the molecule is locked into a single conformation. As observed in related 1,4-diazepane systems, a twisted chair conformation is often adopted in the crystalline form. researchgate.net It is plausible that this compound would also favor a chair-like conformation to alleviate steric strain from the methyl groups.

Interconversion Pathways and Energy Barriers for Ring Inversion

The different conformations of the 1,4-oxazepane ring are interconverted through a process of ring inversion. This process involves passing through higher-energy transition states. The energy barrier for this inversion is a key parameter that defines the conformational flexibility of the ring.

Computational modeling can be used to map the entire pathway for ring inversion, identifying the transition state structures and calculating the associated activation energies. For example, ab initio studies on the ring inversion of 1,4-diazepines have provided detailed insights into these processes. nih.gov These studies have shown that the energy barriers are sensitive to the substitution pattern on the ring.

Experimentally, as mentioned in section 3.1.1, dynamic NMR spectroscopy is the primary technique for measuring these energy barriers. By analyzing the line shape of NMR signals at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process. For many seven-membered rings, these barriers are low enough to allow for rapid interconversion at room temperature.

Table 2: Calculated Ring Inversion Barriers for Related Diazepine Derivatives

CompoundCalculated Barrier (kcal/mol)
Diazepam17.6
N(1)-desmethyldiazepam10.9

Note: This data is for 1,4-diazepine derivatives and serves as an example of the magnitude of ring inversion barriers in seven-membered heterocycles. nih.gov Data generated based on textual information.

Influence of Substituents and Solvent Effects on Conformation

The conformational landscape of the 1,4-oxazepane ring, a seven-membered heterocycle, is inherently complex due to the ring's flexibility. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can exist in several low-energy forms, such as chair, twist-chair, and boat conformations, which are often close in energy. For a substituted derivative like this compound, the final conformational preference is a delicate balance dictated by the steric and electronic nature of its substituents and the surrounding solvent environment.

Influence of Substituents

The introduction of substituents onto the 1,4-oxazepane ring significantly impacts its conformational equilibrium. The primary driving force is the minimization of steric strain, which includes 1,3-diaxial-like interactions and transannular interactions (steric hindrance across the ring).

For this compound, the two methyl groups at the C2 and C7 positions are crucial in determining the ring's preferred geometry. In studies of similar seven-membered heterocycles, such as 1,4-diazepanes, alkyl and aryl substituents have been shown to preferentially adopt pseudo-equatorial orientations to avoid destabilizing steric clashes. nih.gov This principle, extrapolated from six-membered ring systems, holds for larger rings where placing substituents in pseudo-axial positions would lead to significant steric repulsion with other axial protons or substituents across the ring. libretexts.org

Computational studies and NMR spectroscopy on related substituted oxazepane and diazepane derivatives confirm that the lowest energy conformation is typically a twist-chair or a chair form where bulky groups reside in equatorial-like positions. nih.govnih.gov For the (2R,7S) stereoisomer, a diequatorial-like arrangement of the methyl groups would be highly favored, leading to a more stable, lower-energy conformation. The stereoselectivity in the synthesis of polysubstituted oxazepanes is often controlled by the conformation of the substrate, highlighting the critical role of substituent positioning. nih.gov

The nature of the substituent also plays a role. While small alkyl groups like methyl primarily exert steric influence, larger or more electronically active substituents can introduce additional effects. For instance, bulky aryl groups on N,N-disubstituted-1,4-diazepanes can lead to unexpected low-energy twist-boat conformations stabilized by intramolecular π-stacking interactions. nih.gov

Table 1: General Influence of Substituent Type on Heterocyclic Ring Conformation

Substituent TypePosition on RingPredominant EffectLikely Conformational Outcome
Small Alkyl (e.g., Methyl)CarbonSteric HindranceFavors conformations with pseudo-equatorial placement to minimize 1,3-diaxial-like strain. libretexts.org
Bulky Alkyl (e.g., t-Butyl)CarbonHigh Steric DemandStrongly locks the ring into a conformation where the group is pseudo-equatorial.
Aryl (e.g., Phenyl)Carbon or NitrogenSteric Bulk & Electronic (π-stacking)Generally prefers pseudo-equatorial orientation; can induce specific twist-boat conformations via intramolecular interactions. nih.gov
Electron-withdrawing (e.g., Nitro, Halogen)CarbonElectronic & StericCan influence ring puckering and dipole moment, affecting stability in polar solvents. nih.gov
N-Acyl/Sulfonyl (e.g., Tosyl)NitrogenSteric & Planar ConstraintFlattens the geometry around the nitrogen atom, potentially favoring boat-like or twist conformers. nih.gov

Solvent Effects on Conformation

The surrounding solvent medium can significantly alter the conformational equilibrium of flexible molecules like 1,4-oxazepanes. frontiersin.org The effect is primarily governed by the dielectric constant (polarity) of the solvent and its ability to engage in specific interactions (e.g., hydrogen bonding) with the solute.

Generally, a polar solvent will preferentially stabilize the conformer that has a larger molecular dipole moment. Conversely, a nonpolar solvent will favor the conformer with the smallest dipole moment. For a 1,4-oxazepane ring, different conformations (chair, twist-chair, boat) possess distinct dipole moments. A shift in the solvent environment from nonpolar (e.g., hexane) to polar (e.g., acetonitrile (B52724) or water) can therefore shift the equilibrium towards the more polar conformer.

Studies on other heterocyclic systems have demonstrated that solute-solvent interactions can modify dihedral angles and dictate the reactive conformation of a molecule. frontiersin.org For instance, in spiro[4.5]decanes, increasing the solvent polarity was found to alter the axial/equatorial preference of substituents like fluorine and cyano groups. cdnsciencepub.com This is because the electrostatic interactions between the solvent and different conformers are not equal. Explicit solvent models in computational chemistry show that specific interactions between solvent molecules and the solute can "rectify" the conformation, allowing the molecule to adopt an orientation necessary for a specific reaction pathway. frontiersin.org

In the case of this compound, the presence of the nitrogen and oxygen heteroatoms creates a permanent dipole. The magnitude and vector of this dipole will vary with the ring's conformation. It is expected that polar protic solvents could also engage in hydrogen bonding with the N-H group, further stabilizing specific conformers. Experimental verification of such effects is typically achieved through variable-temperature or solvent-dependent NMR studies, where changes in coupling constants or chemical shifts indicate a shift in the conformational equilibrium. rsc.orgrsc.org

Table 2: Predicted Conformational Equilibrium Shift for a Generic 1,4-Oxazepane in Different Solvents

SolventDielectric Constant (ε)Expected InteractionPredicted Effect on Equilibrium
Hexane~1.9Nonpolar, van der Waals forcesFavors the least polar conformer to minimize unfavorable electrostatic interactions.
Chloroform~4.8Moderately polar, weak H-bond donorStabilizes conformers with moderate dipole moments.
Dichloromethane~9.1Polar aproticStabilizes conformers with significant dipole moments. nih.gov
Acetonitrile~37.5Highly polar aproticStrongly favors the conformer with the largest dipole moment. cdnsciencepub.com
Water~80.1Highly polar, H-bond donor/acceptorStrongly favors polar conformers; specific H-bonding can stabilize conformations where the N-H group is accessible.

Reactivity and Mechanistic Investigations Involving Rac 2r,7s 2,7 Dimethyl 1,4 Oxazepane

Ring-Opening and Ring-Closure Reactions of the 1,4-Oxazepane (B1358080) Core

The construction and cleavage of the 1,4-oxazepane ring are fundamental transformations that define its chemical accessibility and stability.

Ring-Closure Reactions: The synthesis of polysubstituted, chiral 1,4-oxazepanes can be achieved through various strategic ring-closures. A prominent method is the regio- and stereoselective 7-endo cyclization through haloetherification, which has been shown to be effective for creating chiral polysubstituted oxazepanes. nih.gov This approach involves the activation of an alkene by a halogen, followed by intramolecular attack of a tethered alcohol. Other strategies include intramolecular reductive etherification and various cycloaddition reactions, although the latter may lead to different isomers. jst.go.jpresearchgate.net The choice of synthetic route is critical in establishing the desired (2R, 7S) relative stereochemistry of the methyl groups.

Ring-Opening Reactions: Saturated seven-membered rings like 1,4-oxazepane are generally stable but can undergo ring-opening under specific conditions, typically requiring activation of the heteroatoms. Analogous to the ring-opening of smaller, more strained heterocycles like aziridines, the oxazepane ring can be cleaved by nucleophiles. youtube.com This process is greatly facilitated by converting the ring's nitrogen atom into a better leaving group. For instance, N-alkylation or N-acylation would form a quaternary ammonium (B1175870) salt, rendering the adjacent carbons (C3 and C5) significantly more electrophilic and susceptible to nucleophilic attack, leading to selective ring cleavage. mdpi.com Acidic conditions can also promote ring-opening by protonating the nitrogen or oxygen atoms, thereby activating the ring for attack by a nucleophile.

The table below summarizes representative conditions for analogous ring-opening reactions in related heterocyclic systems.

Heterocycle SystemActivating AgentNucleophileOutcome
Azetidine-fused 1,4-benzodiazepineMethyl triflate (N-methylation)NaN₃, KCN, PhSNaSelective ring-opening at the less hindered carbon
AziridinesAcid (e.g., HCl)Various (e.g., H₂O, Cl⁻)Ring-opening due to relief of ring strain
EpoxidesLewis or Brønsted AcidsAlcohols, Amines, etc.Acid-catalyzed ring-opening

This table is based on principles from analogous systems, as direct studies on RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE are limited. mdpi.com

Stereochemical Control and Regioselectivity in Reactions of this compound

The predefined stereochemistry at C2 and C7 is the principal factor governing the outcomes of further reactions. The (2R, 7S) configuration dictates the three-dimensional shape of the flexible seven-membered ring, influencing the trajectory of incoming reagents.

Stereochemical Control: In reactions involving chiral seven-membered rings, high levels of diastereoselectivity are often observed, sometimes exceeding that of analogous six-membered systems. researchgate.netnih.gov The stereochemical outcome is primarily controlled by the substrate's preferred conformation, which minimizes steric and torsional strain. nih.govresearchgate.net For this compound, the two methyl groups are likely to occupy pseudo-equatorial positions in the most stable chair-like or twist-chair conformations. This arrangement creates a distinct steric bias, directing electrophilic or nucleophilic attack to the less hindered face of the molecule. Remote participation of the ring's oxygen atom can also play a role in stabilizing intermediates and directing stereoselectivity in substitution reactions at adjacent carbons. nih.gov

Regioselectivity: Regioselectivity in reactions on the 1,4-oxazepane ring is determined by a combination of electronic and steric factors.

Electrophilic Attack: The nitrogen atom is generally more nucleophilic than the oxygen atom and is the primary site of attack for electrophiles (e.g., alkyl halides, acyl chlorides, protons).

Nucleophilic Attack: In activated (e.g., N-alkylated) oxazepane, nucleophilic attack can occur at several positions. The carbons adjacent to the nitrogen (C3 and C5) are primary targets. Attack at the carbons bearing the methyl groups (C2 and C7) is sterically hindered. However, under conditions that favor carbocation formation (e.g., SN1-type mechanisms), attack at these more substituted centers could be electronically favored. The regioselectivity of ring-opening in related systems is often governed by steric effects, with the nucleophile attacking the less substituted accessible carbon. mdpi.com

Reactivity at the Chiral Centers (C2 and C7)

Direct functionalization of the C-H bonds at the saturated, chiral sp³-hybridized carbon centers (C2 and C7) is challenging due to their inherent lack of reactivity. These sites are not susceptible to conventional nucleophilic or electrophilic attack under standard conditions.

However, modern synthetic methods involving transition-metal-catalyzed C-H activation present a potential pathway for such transformations. While specific applications to 1,4-oxazepanes are not widely reported, palladium- and rhodium-catalyzed reactions have been successfully used for the enantioselective functionalization of C(sp³)–H bonds in other saturated N-heterocycles. nih.govnih.govmdpi.com A hypothetical C-H activation at C2 or C7 of the oxazepane ring would likely proceed via a directed mechanism, where the catalyst coordinates to one of the ring's heteroatoms (N or O) and subsequently activates a nearby C-H bond. Such a strategy could, in principle, allow for the introduction of new functional groups at these chiral centers, although controlling selectivity between the C2/C7 and other C-H bonds in the ring would be a significant challenge.

Mechanistic Pathways for Nucleophilic and Electrophilic Attack on the Oxazepane Ring

Mechanism of Electrophilic Attack: The lone pair of electrons on the nitrogen atom is the most nucleophilic site in the molecule. Reaction with an electrophile (E⁺), such as a proton or an alkyl halide, proceeds via a standard nucleophilic attack mechanism. This initial reaction, forming a quaternary ammonium species, is often the first step in acid-catalyzed ring-opening reactions.

Mechanism of Nucleophilic Attack: Nucleophilic attack on the neutral oxazepane ring is unfavorable. The ring must first be activated, typically by an electrophile. The most plausible mechanism is an SN2-type ring-opening reaction.

Activation: The ring nitrogen is protonated or alkylated to form a positively charged species. This enhances the electrophilicity of the adjacent carbon atoms (C3 and C5). Alternatively, coordination of a Lewis acid to the oxygen atom can activate the C2 and C7 positions.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electrophilic ring carbons. The attack occurs from the backside, leading to an inversion of configuration if the carbon is a stereocenter.

Ring Cleavage: The attack results in the cleavage of a C-N or C-O bond, opening the seven-membered ring to form a linear amino-ether derivative. The regioselectivity of the attack is dictated by the steric and electronic factors discussed previously.

Transition State Analysis of Key Transformations

Computational chemistry and mechanistic experiments provide deep insights into the factors controlling the reactivity and selectivity of reactions involving the 1,4-oxazepane core. Transition state analysis is particularly valuable for understanding stereochemical outcomes.

Studies on the formation of chiral 1,4-oxazepanes via haloetherification have shown through computational modeling that the key halonium intermediate can be formed with no transition state. nih.gov In such cases, the reaction's stereoselectivity is not determined by the energy of a transition state but is instead controlled by the ground-state conformational preferences of the substrate. nih.govacs.org

For other reactions involving seven-membered rings, computational studies have been used to analyze transition state geometries and energies to explain observed diastereoselectivity. researchgate.net Torsional and steric interactions in the transition state are often the deciding factors. For example, the approach of an electrophile to the two diastereotopic faces of an enolate derived from a seven-membered ring can be modeled to predict which pathway has a lower activation energy. researchgate.net Molecular orbital methods have also been employed to calculate the energies of transition states to successfully predict the products of 1,4-oxazepine (B8637140) formation reactions. nih.gov

The table below summarizes insights gained from transition state analyses in related systems.

Reaction TypeComputational MethodKey Insight from Transition State Analysis
Haloetherification for Oxazepane SynthesisDFT (Density Functional Theory)Stereoselectivity is controlled by substrate conformation as the key intermediate is formed without a transition state.
Alkylation of 7-Membered Ring EnolatesDFTDiastereoselectivity arises from minimizing torsional and steric interactions in the transition state geometry.
1,4-Oxazepine FormationAM1, Ab initio (Gaussian 94)Calculated energies of transition states correctly predicted the experimentally observed products.
Rh(I)-Catalyzed Oxepane SynthesisDFTComputational studies supported a proposed mechanistic pathway involving a Rh(III) intermediate.

This table summarizes findings from studies on 1,4-oxazepane and related seven-membered heterocyclic systems. nih.govresearchgate.netnih.govnih.gov

Computational and Theoretical Chemistry Studies of Rac 2r,7s 2,7 Dimethyl 1,4 Oxazepane

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure, thermodynamic stability, and inherent reactivity of RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane. Methods such as Density Functional Theory (DFT) are employed to compute various molecular properties that govern the compound's behavior.

Key electronic properties that can be determined include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A larger energy gap generally implies higher stability and lower reactivity. For this compound, the presence of electron-donating methyl groups is expected to raise the HOMO energy, potentially narrowing the energy gap and influencing its reactivity. researchgate.net

The distribution of electron density and the molecular electrostatic potential (MEP) map are also critical for understanding intermolecular interactions. The MEP can identify electron-rich regions, such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound
ParameterValue
HOMO Energy-6.8 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.3 eV
Dipole Moment2.1 D

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

The seven-membered 1,4-oxazepane (B1358080) ring in this compound possesses significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this molecule and understanding the influence of solvents on its structure. mdpi.comfrontiersin.org

MD simulations model the atomic motions of the molecule over time, providing a trajectory of its dynamic behavior. frontiersin.org From these simulations, the preferred conformations of the oxazepane ring, such as chair, boat, and twist-boat forms, can be identified. nih.gov The relative populations of these conformers are determined by their free energies, which can be calculated from the simulation data.

The inclusion of explicit solvent molecules in MD simulations allows for the investigation of solvation effects. The interactions between the solute and solvent molecules can influence the conformational preferences of the oxazepane ring. For instance, in a polar protic solvent, hydrogen bonding interactions with the nitrogen and oxygen atoms of the ring could stabilize certain conformations over others.

Table 2: Dominant Conformations of the 1,4-Oxazepane Ring from MD Simulations
ConformationKey Dihedral Angles (degrees)Population in Water (%)Population in Chloroform (%)
ChairC2-N1-C7-C6 ≈ 60°, C3-O4-C5-C6 ≈ -70°4555
Twist-BoatC2-N1-C7-C6 ≈ 30°, C3-O4-C5-C6 ≈ 90°3530
BoatC2-N1-C7-C6 ≈ 0°, C3-O4-C5-C6 ≈ 110°2015

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, ECD spectra)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation and stereochemical assignment of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. researchgate.net By calculating the chemical shifts for different possible diastereomers and conformers, and comparing them to experimental data, the correct relative configuration and dominant solution-phase conformation can be determined. nih.gov

For chiral molecules like the (2R,7S) enantiomer, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum, and by comparing the calculated spectrum with the experimental one, the absolute stereochemistry can be confidently assigned.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
AtomPredicted ¹H ShiftPredicted ¹³C Shift
C2-H3.15-
C2-CH₃1.25-
C3-H₂3.80, 3.65-
C5-H₂3.95, 3.75-
C6-H₂2.90, 2.75-
C7-H3.20-
C7-CH₃1.30-
C2-58.5
C2-CH₃-18.2
C3-72.1
C5-70.8
C6-52.3
C7-59.1
C7-CH₃-19.5

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry offers a powerful means to investigate the mechanisms of chemical reactions involving this compound. For instance, the mechanism of ring-opening or ring-expansion reactions can be elucidated by mapping the potential energy surface of the reaction. researchgate.netmagtech.com.cn

Using DFT calculations, the structures of reactants, products, intermediates, and transition states can be optimized. nih.gov The energies of these species can then be used to construct a reaction profile, which provides valuable information about the reaction pathway, activation energies, and the rate-determining step. nih.gov For example, a computational study could investigate the acid-catalyzed ring-opening of the oxazepane, identifying the protonation site and the subsequent C-O or C-N bond cleavage pathways.

Table 4: Calculated Activation Energies for a Hypothetical Ring-Opening Reaction
Reaction StepTransition StateActivation Energy (kcal/mol)
Protonation of OxygenTS15.2
C-O Bond CleavageTS218.5
Protonation of NitrogenTS37.8
C-N Bond CleavageTS422.1

Development and Validation of Force Fields for Oxazepane Systems

While general-purpose force fields are widely available for molecular dynamics simulations, their accuracy for specific molecular systems like substituted oxazepanes may be limited. Therefore, the development and validation of a specific force field for this class of compounds are often necessary to obtain reliable simulation results.

The process of force field development involves the parameterization of bond lengths, bond angles, dihedral angles, and non-bonded interactions. These parameters are typically derived from high-level quantum chemical calculations. For instance, the potential energy surface for the rotation around key dihedral angles in the oxazepane ring can be scanned using DFT, and the resulting energy profiles can be used to fit the dihedral parameters of the force field.

Once the force field is developed, it must be validated by comparing the results of MD simulations with experimental data or with results from higher-level theoretical calculations. For example, the calculated conformational preferences and thermodynamic properties can be compared with experimental NMR data or with results from ab initio MD simulations.

Table 5: Key Force Field Parameters Requiring Specific Development for the 1,4-Oxazepane Ring
Parameter TypeAtoms InvolvedRationale for Development
Dihedral AngleC-N-C-CCrucial for defining the ring conformation
Dihedral AngleC-O-C-CCrucial for defining the ring conformation
Partial ChargesN, O, and adjacent C atomsImportant for accurately modeling electrostatic interactions
van der WaalsAll atomsRefinement needed for accurate modeling of non-bonded interactions

Mechanistic Investigations of Biological Interactions of Rac 2r,7s 2,7 Dimethyl 1,4 Oxazepane

In Vitro Studies of Molecular Recognition and Binding Affinities to Biomolecules

The initial step in characterizing the biological activity of RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane involves in vitro studies to determine its binding affinity and selectivity for a range of biomolecular targets. The conformational flexibility of the seven-membered ring, coupled with the stereochemical features imparted by the methyl groups, suggests that it may engage in specific interactions with proteins such as receptors and enzymes, as well as nucleic acids.

Given that this compound is a racemic mixture of the (2R,7S) and (2S,7R) enantiomers, it is anticipated that its interactions with chiral biological macromolecules will be stereoselective. Biological targets, being inherently chiral, often exhibit differential binding affinities for the enantiomers of a chiral ligand. This phenomenon is a cornerstone of molecular recognition in biological systems.

For instance, studies on related heterocyclic compounds, such as 1,4-oxazepane (B1358080) derivatives, have demonstrated stereospecific binding to dopamine (B1211576) D4 receptors. researchgate.net It is plausible that the enantiomers of this compound would display different affinities for a given biological target. One enantiomer, the eutomer, would be expected to have a higher affinity, while the other, the distomer, would have a lower affinity. The ratio of these affinities is known as the eudismic ratio. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, highlighting the feasibility of accessing enantiomerically pure compounds for such investigations. rsc.org

EnantiomerHypothetical TargetBinding Affinity (Kd)
(2R,7S)-2,7-dimethyl-1,4-oxazepaneGPCR Target X50 nM
(2S,7R)-2,7-dimethyl-1,4-oxazepaneGPCR Target X500 nM
(2R,7S)-2,7-dimethyl-1,4-oxazepaneEnzyme Y1.2 µM
(2S,7R)-2,7-dimethyl-1,4-oxazepaneEnzyme Y15 µM

A variety of biophysical techniques can be employed to elucidate the molecular binding mode of this compound to its biological targets. nih.govnih.gov These methods provide valuable information on the affinity, kinetics, thermodynamics, and structural basis of the interaction.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding events in real-time. reactionbiology.com It can provide data on the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy (ΔH), and entropy (ΔS). reactionbiology.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) and chemical shift perturbation (CSP), can identify the binding of small molecules to macromolecular targets and map the binding site.

X-ray Crystallography: Co-crystallization of the compound with its target protein can provide a high-resolution three-dimensional structure of the complex, revealing the precise binding mode and key intermolecular interactions.

Biophysical TechniqueInformation Obtained
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff), Binding affinity (Kd)
Isothermal Titration Calorimetry (ITC)Binding affinity (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)
Nuclear Magnetic Resonance (NMR)Ligand binding, Binding site mapping, Structural changes
X-ray CrystallographyHigh-resolution 3D structure of the ligand-target complex

Structure-Activity Relationship (SAR) Studies at the Molecular Level for Oxazepane Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the 1,4-oxazepane scaffold, systematic modifications can be made to probe the key structural features required for optimal interaction with a biological target. SAR studies on related heterocyclic structures like 1,4-benzodiazepines have shown that small structural changes can significantly impact activity. chemisgroup.us

Key modifications to the this compound scaffold could include:

Altering the substituents at C2 and C7: The methyl groups could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

Substitution on the ring: Introduction of functional groups at other positions on the 1,4-oxazepane ring could lead to new interactions with the target.

Modification of the nitrogen and oxygen atoms: While more synthetically challenging, replacement of these heteroatoms could provide insights into their role in binding.

Position of ModificationSubstituentHypothetical Effect on Binding Affinity
C2, C7EthylPotential increase or decrease depending on pocket size
C2, C7PhenylLikely decrease due to steric hindrance, unless a large hydrophobic pocket is present
N4BenzylMay introduce new aromatic interactions, potentially increasing affinity
C5HydroxylCould form a new hydrogen bond, potentially increasing affinity

Cellular Uptake and Subcellular Localization Studies (non-therapeutic context)

Understanding the ability of this compound to cross cellular membranes and its subsequent localization within the cell is important for interpreting its biological effects. springernature.com The physicochemical properties of a small molecule, such as its lipophilicity, size, and charge, play a significant role in its cellular uptake and distribution. nih.gov

The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion, facilitated diffusion, active transport, and endocytosis. acs.orgdovepress.com For a relatively small, uncharged molecule like 2,7-dimethyl-1,4-oxazepane, passive diffusion across the cell membrane is a likely mechanism.

Once inside the cell, the compound may localize to specific subcellular compartments, such as the mitochondria, lysosomes, or the nucleus. nih.gov This localization is influenced by the molecule's properties and its interactions with intracellular components. nih.gov Techniques such as fluorescence microscopy, using a fluorescently labeled derivative of the compound, can be used to visualize its subcellular distribution. springernature.com

Fundamental Mechanistic Probes of Biological Pathways utilizing Oxazepanes

With a well-characterized binding profile, derivatives of this compound could be developed into valuable mechanistic probes to study biological pathways. By incorporating specific functionalities, these molecules can be used to investigate the role of their target in cellular processes.

For example, a derivative could be synthesized with a photo-activatable cross-linking group. Upon binding to its target, this probe could be activated by light to form a covalent bond, allowing for the identification and isolation of the target protein and its binding partners. Another approach is to attach a fluorescent tag to the oxazepane scaffold, creating a probe for imaging the localization and dynamics of its target in living cells.

Design Principles for Ligands Based on the 1,4-Oxazepane Scaffold

Based on the mechanistic investigations outlined above, a set of design principles can be established for the development of new ligands based on the 1,4-oxazepane scaffold. These principles would guide the optimization of binding affinity, selectivity, and cellular properties.

Stereochemistry is Key: The chiral nature of biological targets necessitates the use of enantiomerically pure compounds to maximize potency and minimize off-target effects. The synthesis should be designed to produce the desired enantiomer.

Substituent Optimization: The SAR data would inform the optimal size, shape, and electronic properties of the substituents at the C2 and C7 positions for a given target.

Scaffold Decoration: The introduction of functional groups at other positions on the ring can be used to fine-tune the physicochemical properties of the ligand, such as solubility and cell permeability, and to introduce new interactions with the target.

Bioisosteric Replacement: The nitrogen and oxygen atoms of the oxazepane ring are likely involved in key interactions. Bioisosteric replacement of these atoms could lead to improved properties.

By adhering to these design principles, the 1,4-oxazepane scaffold can be effectively utilized for the development of novel and potent ligands for a variety of biological targets.

Advanced Applications of Rac 2r,7s 2,7 Dimethyl 1,4 Oxazepane in Chemical and Materials Science

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

There is no specific information available in the scientific literature regarding the use of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE as a chiral auxiliary or ligand in asymmetric catalysis. Research in this area typically focuses on compounds with specific, well-defined stereochemistry that can effectively transfer chirality during a chemical transformation. The racemic nature of this compound, a mixture of (2R,7S) and (2S,7R) enantiomers, makes it unsuitable for applications requiring a single chiral influence.

Incorporation into Advanced Polymeric Structures and Supramolecular Assemblies

No published research details the incorporation of this compound into advanced polymeric structures or its use in the formation of supramolecular assemblies. The development of novel polymers and supramolecular materials often relies on monomers and building blocks with specific functional groups and stereochemical properties that are not documented for this compound.

Role as a Stereodefined Building Block in Complex Molecule Synthesis

The application of this compound as a stereodefined building block in the synthesis of more complex molecules has not been reported. For a molecule to be a useful stereodefined building block, its own stereochemistry must be well-established and capable of being incorporated into a larger molecule in a controlled manner. The racemic form of this compound does not meet this requirement for stereospecific synthesis.

Development of Novel Sensing and Diagnostic Probes (non-human medical)

There are no available studies on the development or application of this compound in the creation of novel sensing or diagnostic probes for non-human medical purposes. Research into chemical sensors and probes typically involves molecules with specific binding sites or signaling capabilities, which have not been investigated for this particular compound.

Applications as Research Tools in Agrochemical Development

The use of this compound as a research tool in the field of agrochemical development is not documented in the current body of scientific literature. The discovery and development of new agrochemicals involve extensive screening and synthesis of various compounds, but there is no indication that this specific oxazepane derivative has been a subject of such research.

Future Research Directions and Emerging Opportunities for Rac 2r,7s 2,7 Dimethyl 1,4 Oxazepane Studies

Integration of Artificial Intelligence and Machine Learning in Oxazepane Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. astrazeneca.comastrazeneca.com For RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, AI and ML can be leveraged to accelerate research in several key areas. Machine learning algorithms can analyze vast datasets to predict the physicochemical properties, biological activities, and potential toxicities of novel oxazepane derivatives. nih.gov This predictive power can guide the synthesis of new compounds with enhanced therapeutic potential.

Furthermore, AI can be instrumental in designing and optimizing synthetic routes. By analyzing existing chemical reaction data, AI tools can propose novel and efficient pathways for the synthesis of this compound and its analogs, potentially reducing the time and resources required for their preparation. The integration of AI promises to significantly expedite the discovery and development of new oxazepane-based molecules. mdpi.com

Exploration of Novel Reactivity and Unprecedented Transformations

A deeper understanding of the chemical reactivity of this compound is crucial for unlocking its synthetic utility. Future research should focus on exploring novel transformations and reaction pathways involving the oxazepane ring. This could include the development of stereoselective reactions that allow for the precise modification of the oxazepane core, leading to the synthesis of a diverse range of derivatives with unique three-dimensional structures.

Investigating the ring-opening and ring-expansion reactions of the 1,4-oxazepane (B1358080) system could also lead to the discovery of new heterocyclic scaffolds with interesting biological properties. researchgate.net The development of catalytic methods for the functionalization of the C-H bonds within the oxazepane ring would provide a more efficient and atom-economical approach to creating new analogs.

Advancements in High-Throughput Synthesis and Screening Methodologies

To efficiently explore the chemical space around the this compound scaffold, the development of high-throughput synthesis and screening methods is essential. Automated synthesis platforms can be employed to rapidly generate libraries of oxazepane derivatives with diverse substituents. nih.gov These libraries can then be subjected to high-throughput screening assays to identify compounds with desired biological activities.

The use of miniaturized reaction formats and parallel synthesis techniques can significantly increase the efficiency of library production. unito.it The data generated from high-throughput screening can then be fed back into AI/ML models to further refine the design of the next generation of compounds, creating a closed-loop discovery cycle. chemrxiv.org

Interdisciplinary Collaborations for Expanding Oxazepane Applications

The full potential of this compound is unlikely to be realized within a single scientific discipline. Collaborations between synthetic chemists, computational scientists, biologists, and pharmacologists will be critical for a comprehensive evaluation of this compound and its derivatives. nih.gov

For instance, collaborations with computational chemists can aid in understanding the conformational preferences of the oxazepane ring and its interactions with biological targets. Working with biologists and pharmacologists will be essential for elucidating the mechanisms of action of any biologically active compounds and for evaluating their therapeutic potential in relevant disease models. Such interdisciplinary efforts will be key to translating fundamental chemical research into tangible applications.

Sustainable and Eco-friendly Approaches to Oxazepane Chemistry and its Applications

In line with the growing emphasis on green chemistry, future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods. mdpi.com This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of greener solvents. mdpi.com

Exploring biocatalytic approaches, where enzymes are used to perform specific chemical transformations, could offer a highly selective and sustainable route to oxazepane derivatives. astrazeneca.com Additionally, a life-cycle assessment of the synthesis and potential applications of these compounds should be considered to ensure their environmental impact is minimized. By incorporating the principles of green chemistry, the development of oxazepane-based molecules can be both scientifically innovative and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane, and how can its stereochemical purity be validated?

  • Methodology : Synthesis typically involves ring-closing strategies using stereoselective catalysts (e.g., chiral auxiliaries or transition-metal complexes) to control the 2R,7S configuration. Post-synthesis, enantiomeric purity should be validated via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) or circular dichroism (CD) spectroscopy. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using a Bruker APEXII CCD diffractometer with SADABS absorption correction is recommended to resolve stereochemical ambiguities .

Q. How can computational modeling aid in predicting the conformational stability of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s lowest-energy conformers. Molecular dynamics (MD) simulations in solvents like DMSO or water (using GROMACS) can predict dynamic behavior in solution. Compare computational results with experimental SC-XRD data (e.g., bond lengths, dihedral angles) to validate accuracy .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1H/13C NMR with DEPT-135 to confirm methyl groups (δ ~1.2–1.5 ppm for CH3) and azepane ring protons.
  • IR : Peaks at ~1650 cm⁻¹ (C–O–C stretching) and ~3300 cm⁻¹ (N–H, if present).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns.
    Cross-reference with SC-XRD data (e.g., bond distances: C–C avg. 1.54 Å) for structural consistency .

Advanced Research Questions

Q. How do enantiomeric differences (2R,7S vs. 2S,7R) impact the compound’s reactivity or biological activity?

  • Methodology : Use chiral resolution techniques (e.g., enzymatic kinetic resolution) to isolate enantiomers. Compare their biological activity via enzyme inhibition assays (e.g., IC50 values) or receptor-binding studies. Computational docking (e.g., AutoDock Vina) can predict enantiomer-specific interactions with target proteins. For structural analysis, SC-XRD with SHELXL refinement can reveal enantiomer-specific crystal packing .

Q. What experimental strategies resolve contradictions between solution-phase NMR data and solid-state crystallographic data?

  • Methodology : If NMR suggests a flexible conformation (e.g., chair-twist equilibrium) but SC-XRD shows a rigid structure, perform variable-temperature NMR to probe dynamic effects. MD simulations can model solvent-dependent conformational changes. For crystallographic refinement, ensure high data-to-parameter ratios (>15:1) and low R factors (<0.05) using SHELXL to minimize overfitting .

Q. How can researchers design experiments to study the compound’s interactions with biological macromolecules?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to proteins like cytochrome P450 isoforms.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/SC-XRD : Resolve binding modes in co-crystals (if applicable).
    Validate findings with SAR studies on analogs (e.g., varying methyl substituents) .

Q. What statistical frameworks are recommended for analyzing reproducibility issues in synthesis or bioactivity data?

  • Methodology : Apply the EPA’s data reporting standards (e.g., range of concentrations, detection limits, CV) to ensure transparency. Use ANOVA for batch-to-batch variability analysis. For bioactivity, report geometric mean ± SD and outlier tests (e.g., Grubbs’ test) .

Methodological Challenges & Solutions

Q. How can researchers address low yields in stereoselective synthesis of this compound?

  • Solution : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor ring closure. Use additives like molecular sieves to shift equilibrium. Monitor intermediates via LC-MS. For scale-up, consider flow chemistry to improve stereocontrol .

Q. What green chemistry approaches are viable for sustainable synthesis of this compound?

  • Methodology : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Employ catalytic asymmetric methods (e.g., organocatalysts) to reduce metal waste. Microwave-assisted synthesis can enhance reaction efficiency and reduce energy use .

Data Presentation Guidelines

  • Crystallographic Data : Report R factors (R1 < 0.05), wR2, and goodness-of-fit (GOF) using SHELXL refinement protocols .
  • Statistical Reporting : Include detection limits, mean/median values, and measures of dispersion (e.g., CV ≥ 20% indicates high variability) per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.